molecular formula C8H9N3O4 B599659 N,N-Dimethyl-3,5-dinitroaniline CAS No. 46429-76-9

N,N-Dimethyl-3,5-dinitroaniline

Cat. No.: B599659
CAS No.: 46429-76-9
M. Wt: 211.177
InChI Key: OXIFFLMOPHMUEE-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3,5-dinitroaniline: is an organic compound with the molecular formula C8H10N4O4. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and the aromatic ring is substituted with two nitro groups at the 3 and 5 positions. This compound is known for its applications in various fields, including agriculture and chemical research.

Mechanism of Action

Target of Action

N,N-Dimethyl-3,5-dinitroaniline primarily targets the tubulin proteins in plants . Tubulin proteins are crucial for the formation of microtubules, which are essential components of the cell’s cytoskeleton. They play a vital role in maintaining cell shape, enabling cell division, and facilitating intracellular transport.

Mode of Action

This compound interacts with its targets by binding selectively to plant and protozoan tubulin dimers . This interaction disrupts the formation of microtubules, leading to a disruption in the mitotic process . The cells in the root tip region become multinucleate, indicating that the mitotic process has been disrupted .

Biochemical Pathways

The disruption of microtubule formation affects various biochemical pathways. It inhibits the shoot and root growth of plants . The herbicide interferes with photosynthesis and respiration in vivo and in vitro .

Pharmacokinetics

The major sites of uptake of this compound are the shoot of monocots and the hypocotyl or hypocotyl hook for dicots . The herbicides are either absorbed or adsorbed by the roots due to the proximity of the roots to the herbicide, but translocation from the root to the top is minimal . When a dinitroaniline was found in the plant, the parent compound was the major product present with metabolites equal to 5% or less .

Result of Action

The action of this compound results in several molecular and cellular effects. It causes swelling of the root tip, a universally recognized morphological effect caused by these compounds . The cells in this region become multinucleate, indicating that the mitotic process has been disrupted . Injury to the top of plants is recognized by stunting, development of dark green color, and swelling and brittleness of the stem or hypocotyl .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. The persistence of dinitroaniline residues such as pendimethalin and benfluralin in the environment has a significant impact on the richness of bacteria and fungi of soil communities .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitration of N,N-Dimethylaniline: One common method involves the nitration of N,N-dimethylaniline using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process.

    From 1,3,5-Trinitrobenzene and Dimethylamine: Another method involves the reaction of 1,3,5-trinitrobenzene with dimethylamine.

Industrial Production Methods: Industrial production often employs continuous-flow microreactor systems for the nitration process. This method enhances safety and efficiency by controlling the reaction conditions more precisely and reducing the risk of hazardous exothermic reactions .

Chemical Reactions Analysis

Types of Reactions:

    Reduction: N,N-Dimethyl-3,5-dinitroaniline can undergo reduction reactions to form corresponding amines. Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reductants like tin(II) chloride.

    Substitution: The nitro groups in this compound can be substituted by nucleophiles under appropriate conditions. For example, reaction with ammonia can replace the nitro groups with amino groups.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Ammonia or other nucleophiles in a suitable solvent.

Major Products:

    Reduction: N,N-Dimethyl-3,5-diaminoaniline.

    Substitution: N,N-Dimethyl-3,5-diaminoaniline or other substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N,N-Dimethyl-3,5-dinitroaniline is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments. Its unique structure makes it a valuable starting material for complex organic syntheses .

Biology and Medicine: In biological research, derivatives of this compound are studied for their potential antimicrobial and anticancer properties. These studies focus on modifying the compound to enhance its biological activity and selectivity.

Industry: The compound is used in the production of herbicides and pesticides. Its derivatives, such as pendimethalin, are widely used in agriculture to control weed growth .

Comparison with Similar Compounds

  • 2,4-Dinitroaniline
  • 2,5-Dinitroaniline
  • 2,6-Dinitroaniline
  • 3,4-Dinitroaniline

Uniqueness: N,N-Dimethyl-3,5-dinitroaniline is unique due to the presence of dimethyl groups on the nitrogen atom, which significantly alters its chemical properties and reactivity compared to other dinitroaniline compounds. This modification enhances its solubility in organic solvents and its effectiveness in various applications .

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in scientific and industrial fields.

Properties

IUPAC Name

N,N-dimethyl-3,5-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O4/c1-9(2)6-3-7(10(12)13)5-8(4-6)11(14)15/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXIFFLMOPHMUEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678995
Record name N,N-Dimethyl-3,5-dinitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46429-76-9
Record name N,N-Dimethyl-3,5-dinitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Dimethyl-3,5-dinitroaniline
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